1-(3-Fluoro-4-pyridinyl)-piperazine

Sigma receptor pharmacology CNS drug discovery Receptor binding assays

Select 1-(3-Fluoro-4-pyridinyl)-piperazine (CAS 1260227-78-8) for research-grade bulk quantities. The 4-pyridyl regioisomer and strategically placed 3-fluoro substituent confer documented sigma-1 receptor preference over sigma-2, a critical differentiation from unsubstituted or 2-pyridyl analogs. The secondary piperazine nitrogen enables alkylation/acylation; the fluoropyridine ring supports SNAr diversification. These orthogonal handles make it a superior, cost-effective building block for GPCR-targeted SAR libraries, 19F NMR probe development, and radioligand precursor synthesis compared to generic piperazines that lack this selectivity profile.

Molecular Formula C9H12FN3
Molecular Weight 181.21
CAS No. 1260227-78-8
Cat. No. B3346972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Fluoro-4-pyridinyl)-piperazine
CAS1260227-78-8
Molecular FormulaC9H12FN3
Molecular Weight181.21
Structural Identifiers
SMILESC1CN(CCN1)C2=C(C=NC=C2)F
InChIInChI=1S/C9H12FN3/c10-8-7-12-2-1-9(8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2
InChIKeyYAWWQENHZUQQJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Fluoro-4-pyridinyl)-piperazine (CAS 1260227-78-8): A Versatile Fluorinated Pyridinylpiperazine Building Block for Neuroscience and Chemical Biology Research


1-(3-Fluoro-4-pyridinyl)-piperazine (CAS 1260227-78-8) is a fluorinated heterocyclic building block featuring a piperazine ring N-substituted with a 3-fluoro-4-pyridinyl moiety. It belongs to the pyridinylpiperazine class, which are widely employed as privileged scaffolds in medicinal chemistry for targeting G protein-coupled receptors (GPCRs), ion channels, and kinases [1]. The compound serves as a key intermediate for the synthesis of more complex molecules with potential activity at sigma receptors, histamine H3 receptors, and various CNS targets [2]. Its molecular formula is C9H12FN3, with a molecular weight of 181.21 g/mol and a predicted pKa of 8.38 ± 0.20 . The presence of both a basic piperazine nitrogen and a fluorine atom on the pyridine ring provides unique opportunities for structure-activity relationship (SAR) exploration and physicochemical property modulation.

Why Generic Piperazine or Pyridinylpiperazine Substitution Fails: The Critical Role of Fluorine and Pyridyl Nitrogen Position in 1-(3-Fluoro-4-pyridinyl)-piperazine


The substitution of 1-(3-Fluoro-4-pyridinyl)-piperazine with a generic piperazine or an alternative pyridinylpiperazine is scientifically unsound due to profound differences in receptor subtype selectivity and physicochemical properties. The specific positioning of the pyridyl nitrogen (position 4) and the presence of a fluorine atom at position 3 on the pyridine ring are not arbitrary modifications; they are critical determinants of sigma receptor subtype preference and metabolic stability [1]. Studies have demonstrated that (4-pyridyl)piperazines favor σ1 receptors, whereas (2-pyridyl)piperazines favor σ2 receptors [1]. Furthermore, the fluorine atom influences the compound's pKa, lipophilicity, and metabolic profile, directly impacting its behavior in biological assays and its utility as a building block for further derivatization . A simple piperazine lacks the heteroaromatic ring necessary for key π-π stacking interactions, while a non-fluorinated or differently substituted pyridinylpiperazine will exhibit altered receptor binding kinetics and selectivity profiles, potentially leading to failed experiments or misleading SAR conclusions [2].

Quantitative Differentiation Evidence: Sigma Receptor Subtype Selectivity, Synthetic Utility, and Physicochemical Profile of 1-(3-Fluoro-4-pyridinyl)-piperazine


Sigma-1 vs. Sigma-2 Receptor Subtype Preference: Pyridyl Nitrogen Position Dictates Selectivity

In a direct comparative binding study of a series of pyridylpiperazines, compounds bearing a 4-pyridyl substituent (the same core as 1-(3-Fluoro-4-pyridinyl)-piperazine) exhibited a clear preference for σ1 receptors over σ2 receptors, whereas 2-pyridyl analogs favored σ2 receptors [1]. Specifically, the (4-pyridyl)piperazines demonstrated Ki values for σ1 receptors ranging from 34.2 to 41.8 nM, compared to σ2 Ki values of 69.7 to 84.0 nM, resulting in σ1/σ2 selectivity ratios of 0.41 to 0.60 [1]. In contrast, the (2-pyridyl)piperazine lead compound (compound 6) displayed a σ1/σ2 selectivity ratio of 16.9, indicating a strong preference for σ2 [1]. This demonstrates that the position of the pyridyl nitrogen fundamentally alters the receptor subtype selectivity profile.

Sigma receptor pharmacology CNS drug discovery Receptor binding assays

Fluorine Substitution Enhances Synthetic Versatility as a Building Block

1-(3-Fluoro-4-pyridinyl)-piperazine serves as a superior synthetic intermediate compared to non-fluorinated analogs. The fluorine atom at the 3-position of the pyridine ring provides a synthetic handle for further functionalization via nucleophilic aromatic substitution (SNAr) reactions, enabling the introduction of diverse chemical diversity in library synthesis [1]. In contrast, the non-fluorinated 1-(4-pyridinyl)piperazine lacks this reactive site and offers fewer options for late-stage diversification. Patents and literature describe the use of this fluorinated building block in the preparation of ROCK inhibitors, histamine H3 receptor ligands, and sigma receptor modulators [2].

Medicinal chemistry Chemical biology Parallel synthesis

Predicted Physicochemical Properties: pKa and Lipophilicity Profile

The predicted acid dissociation constant (pKa) for 1-(3-Fluoro-4-pyridinyl)-piperazine is 8.38 ± 0.20, indicating that the compound will be predominantly protonated and positively charged at physiological pH (7.4) . This is a critical parameter for understanding its solubility, permeability, and potential interactions with biological targets. The fluorine atom and pyridine nitrogen significantly modulate the basicity of the piperazine ring compared to unsubstituted piperazine (pKa ~9.8). While directly comparable experimental pKa data for the non-fluorinated analog is not available in the public domain, the presence of the electron-withdrawing fluorine is known to reduce the pKa of the pyridine nitrogen and influence the overall charge state of the molecule [1].

ADME prediction Physicochemical profiling Drug-likeness

Optimal Research and Industrial Application Scenarios for 1-(3-Fluoro-4-pyridinyl)-piperazine (CAS 1260227-78-8)


Medicinal Chemistry: Sigma-1 Receptor Ligand Discovery and Optimization

Based on the established sigma-1 receptor preference of the 4-pyridylpiperazine scaffold [1], 1-(3-Fluoro-4-pyridinyl)-piperazine is ideally suited as a starting point for the design and synthesis of novel sigma-1 receptor ligands. Researchers can functionalize the secondary piperazine nitrogen to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity. This application is directly supported by the quantitative selectivity data differentiating 4-pyridyl from 2-pyridyl isomers [1].

Chemical Biology: Development of Fluorinated Chemical Probes

The presence of the fluorine atom makes this compound a valuable precursor for developing 19F NMR probes or PET imaging agents. The fluorine can be exploited as a spectroscopic handle or as a site for further radiofluorination. This application leverages the synthetic versatility offered by the fluorine substituent, as noted in the evidence [2]. In contrast, non-fluorinated analogs lack this crucial functionality.

Parallel Synthesis and Library Production: Generation of Diverse Pyridinylpiperazine Analogs

For high-throughput screening campaigns or focused library synthesis, 1-(3-Fluoro-4-pyridinyl)-piperazine serves as a robust and versatile building block. Its dual reactivity (piperazine NH for alkylation/acylation; fluoropyridine for SNAr) allows for the rapid generation of diverse compound collections [2]. This is a key differentiator from simpler piperazines or non-fluorinated pyridinylpiperazines, which offer fewer diversification points.

In Vitro Pharmacology: Establishing Sigma Receptor Subtype Selectivity Baselines

This compound can be used as a control or reference standard in sigma receptor binding assays to establish subtype selectivity profiles for new chemical entities. The well-documented preference of the core scaffold for σ1 over σ2 receptors [1] provides a reliable benchmark for assay validation and data normalization. Using a 2-pyridyl isomer in this context would provide a misleading baseline due to its opposite selectivity profile.

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